Measured Lipophilicity (LogP 0.37) vs. 4-Methoxy Analog (LogP 0.49): Balanced Polarity for CNS and Cellular Permeability
The target compound exhibits a measured LogP of 0.37 , determined via the Fluorochem technical datasheet. This value is 0.12 log units lower than that of the 4-methoxy-substituted analog, 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 90916-77-1), which has a reported LogP of 0.49 . The m-CF₃ group thus provides a moderate and balanced lipophilicity that falls within the optimal range (LogP 1–3) for oral bioavailability and CNS penetration according to Lipinski's and related drug-likeness guidelines, while remaining lower than the methoxy analog, which may reduce non-specific protein binding.
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.37 |
| Comparator Or Baseline | 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 90916-77-1): LogP = 0.49 |
| Quantified Difference | ΔLogP = −0.12 (target is less lipophilic by 0.12 log units) |
| Conditions | Measured/computed LogP values from vendor technical datasheets (Fluorochem and ChemSRC, respectively); experimental determination method not specified on datasheets |
Why This Matters
A lower LogP can translate to reduced non-specific protein binding and improved aqueous solubility, making the target compound a more favorable starting point for lead optimization campaigns where excessive lipophilicity is a known liability.
